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Disclaimer: The following protocols and data are provided as a general guide for the application
of CRISPR/Cas9 technology to the Saccharomyces cerevisiae PBN1 gene. No specific
experimental data on CRISPR/Cas9 editing of PBN1 was found in the public domain at the
time of writing. Therefore, the presented quantitative data are illustrative examples.
Researchers should optimize these protocols for their specific experimental context.

Introduction to the PBN1 Gene in Saccharomyces
cerevisiae

The PBN1 (Protease B N-linked glycosylation 1) gene in the budding yeast Saccharomyces
cerevisiae is an essential gene that plays a critical role in the post-translational processing of
the vacuolar hydrolase protease B.[1][2][3] Protease B is synthesized as an inactive precursor,
Prb1p, which undergoes several modifications as it moves through the secretory pathway.
PBNL1 is required for the autocatalytic cleavage of the propeptide from Prblp in the
endoplasmic reticulum (ER).[1][2][3] A defect in PBN1 leads to the rapid degradation of Prblp
in the cytosol.[1][2] The PBN1 protein (Pbnlp) is an N-glycosylated protein that localizes to the
ER.[1][2] Given its essential role, studying PBN1 often requires conditional knockout or
targeted point mutation strategies rather than a complete gene knockout.

Experimental Protocols
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The following protocols outline a general workflow for CRISPR/Cas9-mediated editing of the
PBNL1 gene in S. cerevisiae. This methodology is adapted from standard yeast genome editing
procedures.

Design of single guide RNA (sgRNA)

The first step in CRISPR/Cas9 gene editing is to design a specific sSgRNA that will target the
Cas9 nuclease to the PBN1 gene.

o Target Selection: Identify a 20-nucleotide target sequence in the PBN1 gene. This sequence
must be unique within the yeast genome to minimize off-target effects. The target sequence
must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically
'NGG' for Streptococcus pyogenes Cas9 (SpCas9).

o Oligonucleotide Synthesis: Synthesize two complementary oligonucleotides encoding the
target sequence. These oligos should have overhangs compatible with the restriction
enzyme site in the sgRNA expression vector.

Construction of the sgRNA Expression Plasmid

The designed sgRNA needs to be cloned into a yeast expression vector.

o Vector Selection: Choose a suitable yeast expression vector that contains a constitutive or
inducible promoter to drive the expression of the sgRNA. The vector should also have a
selectable marker for yeast transformation.

o Cloning: Anneal the two synthesized oligonucleotides to form a double-stranded DNA
fragment. Ligate this fragment into the linearized sgRNA expression vector.

 Verification: Transform the ligation product into E. coli for plasmid amplification. Verify the
sequence of the inserted sgRNA through Sanger sequencing.

Yeast Transformation and Gene Editing

Co-transform the sgRNA expression plasmid and a Cas9 expression plasmid (or a single
plasmid expressing both) along with a donor DNA template for homology-directed repair (HDR)
if a specific mutation is desired.
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o Cas9 Expression: A plasmid containing the SpCas9 gene under the control of a yeast
promoter is required.

» Donor DNA (for HDR): To introduce specific mutations, a donor DNA template containing the
desired edit flanked by sequences homologous to the regions upstream and downstream of
the Cas9 cut site should be co-transformed. For a simple knockout, a short donor template
with a stop codon and a selectable marker can be used.

o Transformation: Transform the sgRNA plasmid, the Cas9 plasmid, and the donor DNA into
the desired yeast strain using the lithium acetate/polyethylene glycol (LIAc/PEG) method.

o Selection: Plate the transformed cells on selective media corresponding to the selectable
markers on the plasmids.

Verification of Gene Editing

After transformation and selection, it is crucial to verify that the desired edit has occurred in the
PBN1 gene.

e Colony PCR: Perform colony PCR on the selected yeast colonies to amplify the targeted
region of the PBN1 gene.

e Restriction Fragment Length Polymorphism (RFLP) Analysis: If the desired edit introduces or
removes a restriction site, RFLP analysis of the PCR product can be a quick screening
method.

e Sanger Sequencing: Sequence the PCR product from positive colonies to confirm the
precise edit at the nucleotide level.

Data Presentation

The following tables are examples of how to present quantitative data from PBN1 gene editing
experiments.

Table 1: PBN1 Gene Editing Efficiency

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1577077?utm_src=pdf-body
https://www.benchchem.com/product/b1577077?utm_src=pdf-body
https://www.benchchem.com/product/b1577077?utm_src=pdf-body
https://www.benchchem.com/product/b1577077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Number of Number of .
SgRNA Target - ) ] Editing
Editing Strategy  Colonies Correctly Edited .
Sequence _ Efficiency (%)
Screened Colonies
S5- .
Knockout (via
GATCGATCGAT 100 75 75%
NHEJ)
CGATCGATC-3
5" : :
Point Mutation
AGCTAGCTAGC ) 100 40 40%
(via HDR)
TAGCTAGCT-3'
5.
Conditional Allele
TCGATCGATCG ) 100 30 30%
Insertion
ATCGATCGA-3'
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) N 0.15 (repressive 0.10 (repressive 8.0 (repressive
PBN1-edit-2 pbnl-conditional ) ) ]
media) media) media)
Visualizations

Experimental Workflow for PBN1 Gene Editing
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Caption: CRISPR/Cas9 experimental workflow for PBN1 gene editing in yeast.

PBN1 Role in Protease B Maturation

Caption: Role of PBN1 in the processing of Protease B precursor in the ER.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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